molecular formula C6H5Br2F3O3 B1601204 Ethyl trifluoroacetyldibromoacetate CAS No. 382-40-1

Ethyl trifluoroacetyldibromoacetate

Cat. No.: B1601204
CAS No.: 382-40-1
M. Wt: 341.9 g/mol
InChI Key: LMCIVMXOGHQNTR-UHFFFAOYSA-N
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Description

Ethyl trifluoroacetyldibromoacetate is a chemical compound with the molecular formula C6H5Br2F3O3 and a molar mass of 341.91 g/mol . It is known for its unique structure, which includes bromine, fluorine, and a trifluoroacetyl group attached to an ethyl group. This compound has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with trifluoroacetic acid and ethyl bromoacetate.

  • Reaction Conditions: The reaction involves the bromination of ethyl trifluoroacetate under controlled conditions, often using a brominating agent such as bromine (Br2) in the presence of a catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. This involves careful control of reaction conditions, including temperature, pressure, and the use of specific solvents.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into different reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) or alkoxide ions are typically involved in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Substituted ethyl derivatives and other halogenated compounds.

Scientific Research Applications

Ethyl trifluoroacetyldibromoacetate is used in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl trifluoroacetyldibromoacetate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes, receptors, and other biological molecules.

  • Pathways Involved: It may affect metabolic pathways, signaling pathways, and other cellular processes.

Comparison with Similar Compounds

Ethyl trifluoroacetyldibromoacetate is unique due to its specific combination of functional groups. Similar compounds include:

  • Ethyl bromoacetate: Lacks the trifluoroacetyl group.

  • Trifluoroacetic acid: Does not contain bromine atoms.

  • Ethyl trifluoroacetate: Does not have the dibromoacetyl group.

These compounds differ in their reactivity, applications, and biological effects, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(7,8)3(12)6(9,10)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCIVMXOGHQNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534418
Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-40-1
Record name Ethyl 2,2-dibromo-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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